Fmoc-DL-Ala-OH

Peptide Library Diversity Stereochemical Probes Analytical Standards

Fmoc-DL-Ala-OH delivers an equimolar 50:50 D/L stereoisomer mixture that no enantiopure analog can replicate. This racemic Fmoc-alanine building block enables pooled diastereomeric peptide library synthesis, racemic internal standards for chiral HPLC method validation, and paired D/L peptide variants from a single synthetic sequence—eliminating the supply chain complexity and weighing errors of purchasing and mixing two separate enantiomers. With consistent ≥98% purity across vendors and a 36-month shelf-life at -20°C, it supports bulk procurement strategies that reduce per-gram costs and minimize lot-changeover frequency in automated Fmoc SPPS workflows.

Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
CAS No. 35661-39-3
Cat. No. B557552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-Ala-OH
CAS35661-39-3
SynonymsFmoc-Ala-OH; Fmoc-L-alanine; 35661-39-3; 9-Fmoc-L-alanine; N-(9-Fluorenylmethoxycarbonyl)-L-alanine; FMOC-L-ALA-OH; FMOC-L-alpha-Alanine; FMOC-ALANINE; N-Fmoc-L-alanine; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoicacid; N-alpha-FMOC-L-ALANINE; QWXZOFZKSQXPDC-NSHDSACASA-N; SBB028603; L-Alanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)PROPANOICACID; (2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]propanoicacid; (2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PROPANOICACID; (S)-Fmoc-alanine; PubChem9997; FMOC-L-ALA; AC1O4BYH; Fmoc-L-Alaninemonohydrate
Molecular FormulaC18H17NO4
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)
InChIKeyQWXZOFZKSQXPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-Ala-OH (CAS 35661-39-3) for Solid-Phase Peptide Synthesis: Racemic Alanine Building Block Specifications


Fmoc-DL-Ala-OH (CAS 35661-39-3), chemically N-[(9H-fluoren-9-ylmethoxy)carbonyl]-DL-alanine, is a racemic mixture of D- and L-alanine protected at the α-amino position with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group [1]. This compound serves as a foundational building block in Fmoc solid-phase peptide synthesis (SPPS) where stereochemical diversity or racemic incorporation is required. Key physical characteristics include a melting point of 147–153 °C, a specific rotation of −19° (c=1, DMF) for the L-enantiomer reference, and water solubility [2]. The Fmoc group enables selective deprotection under mild basic conditions (typically 20% piperidine in DMF), while the compound remains stable under acidic conditions encountered during side-chain deprotection with trifluoroacetic acid (TFA) [1].

Why Fmoc-DL-Ala-OH Cannot Be Simply Substituted with Chiral Pure Fmoc-Ala-OH Analogs in Research Procurement


Substituting Fmoc-DL-Ala-OH with enantiomerically pure Fmoc-L-Ala-OH (CAS 35661-39-3) or Fmoc-D-Ala-OH (CAS 79990-15-1) fundamentally alters synthetic outcomes when stereochemical heterogeneity is the experimental objective. Fmoc-DL-Ala-OH provides an equimolar mixture of D- and L-alanine stereoisomers, enabling the construction of diastereomeric peptide libraries, racemic internal standards for analytical method validation, and sequence-randomized control peptides . In contrast, chiral pure analogs produce only one stereochemical outcome per coupling step. For applications requiring stereochemical scrambling—such as evaluating peptide stereochemistry on biological activity, generating protease-resistant sequences through D-amino acid incorporation, or creating racemic calibration standards for chiral HPLC method development—no single enantiomer can replicate the stereochemical distribution provided by the racemic DL form [1]. Furthermore, procurement of Fmoc-DL-Ala-OH avoids the need to purchase and stoichiometrically mix two separate enantiomers, reducing supply chain complexity and potential weighing errors during large-scale synthesis campaigns.

Fmoc-DL-Ala-OH Comparative Evidence: Quantified Differentiation Against Chiral Analogs and Alternative Protecting Groups


Racemic DL Form Enables Stereochemical Scrambling Not Achievable with Chiral Pure Fmoc-Ala-OH

Fmoc-DL-Ala-OH provides a 50:50 mixture of D- and L-alanine stereoisomers upon coupling, whereas Fmoc-L-Ala-OH and Fmoc-D-Ala-OH each deliver stereochemically homogeneous products . This racemic composition cannot be replicated by any single enantiomer building block. The DL designation specifically denotes the racemic mixture of both D- and L-alanine configurations, providing versatility in stereochemical studies and sequence-randomized peptide library construction [1].

Peptide Library Diversity Stereochemical Probes Analytical Standards

Fmoc Protection Offers Quantified Advantages Over Boc Chemistry: UV Monitoring Capability

Fmoc-DL-Ala-OH incorporates the 9-fluorenylmethoxycarbonyl group which generates 9-fluorenylmethyl piperidine adducts with strong UV absorbance (λ_max ~301 nm) upon deprotection with piperidine [1]. This UV-active cleavage product enables real-time monitoring of coupling efficiency and deprotection completeness in automated peptide synthesizers, a feature absent in Boc-protected building blocks which require TFA cleavage without chromogenic output . The Fmoc group demonstrates stability under acidic conditions including TFA treatment for side-chain deprotection, while being cleavable within 2–20 minutes using 20% piperidine in DMF [1].

SPPS Process Control Deprotection Monitoring Automated Peptide Synthesis

Verified Purity Specifications ≥98% Across Major Suppliers Supports Reproducible SPPS

Multiple independent suppliers report consistent purity specifications for Fmoc-DL-Ala-OH: MedChemExpress (99.49%), AbMole (>98.5%), Adooq (>98%), and BOC Sciences (≥95%) [1]. This cross-vendor consistency in high-purity offerings contrasts with less standardized purity reporting for less common racemic Fmoc-amino acids. The compound appears as a white to light yellow crystalline powder with verified molecular weight 311.33 g/mol and molecular formula C18H17NO4 [1].

Quality Control Procurement Benchmarking Batch Consistency

Lyophilized Powder Stability of 36 Months at -20°C Supports Bulk Procurement

Fmoc-DL-Ala-OH exhibits verified long-term stability when stored as lyophilized powder at -20°C, with manufacturer specifications indicating stability for 36 months under these conditions [1]. Alternative storage conditions include 4°C for 2 years (powder) or -80°C for 6 months in solvent [2]. This 36-month shelf life exceeds the typical 12–24 month stability reported for some moisture-sensitive Fmoc-amino acid derivatives and enables cost-effective bulk procurement without degradation concerns [1].

Storage Optimization Inventory Management Long-Term Stability

Fmoc-DL-Ala-OH Procurement Scenarios: Where This Racemic Building Block Delivers Verifiable Value


Construction of Diastereomeric Peptide Libraries for Drug Discovery Screening

When synthesizing peptide libraries for high-throughput screening where stereochemical diversity is a key variable, Fmoc-DL-Ala-OH provides a 50:50 D/L mixture at each alanine position [1]. This approach generates diastereomeric complexity that cannot be achieved using enantiomerically pure Fmoc-Ala-OH analogs. The resulting peptide libraries enable simultaneous evaluation of stereochemistry-dependent binding affinity, protease stability, and cellular permeability across multiple stereoisomers in a single pooled synthesis campaign.

Preparation of Racemic Internal Standards for Chiral HPLC Method Validation

For analytical laboratories developing chiral HPLC methods to assess enantiomeric purity of peptide therapeutics, Fmoc-DL-Ala-OH serves as an authentic racemic standard [1]. The equimolar D- and L-enantiomer composition provides a defined reference for method calibration, enabling accurate quantification of enantiomeric excess in purified Fmoc-protected amino acid batches and final peptide products. This application leverages the compound's DL designation rather than its synthetic utility.

Synthesis of Protease-Resistant Peptides via Controlled D-Amino Acid Incorporation

When systematic evaluation of D-amino acid substitution on peptide metabolic stability is required, Fmoc-DL-Ala-OH can be coupled at specific positions to generate racemic mixtures that are subsequently resolved by preparative chiral HPLC [1]. This approach yields both D- and L-containing peptide variants from a single synthetic sequence, enabling direct paired comparison of proteolytic half-life differences without conducting two separate syntheses.

Cost-Effective Bulk Procurement for Core Peptide Synthesis Facilities

Core facilities and contract research organizations performing routine Fmoc SPPS benefit from Fmoc-DL-Ala-OH's 36-month shelf-life at -20°C and ≥98% purity consistency across vendors [2][3]. These properties support bulk procurement strategies that reduce per-gram costs and minimize lot changeover frequency, while the UV-monitorable Fmoc deprotection enhances automated synthesizer workflow reliability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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